(S)-N-((6,6-Dimethylmorpholin-2-yl)methyl)methanesulfonamide
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Overview
Description
(S)-N-((6,6-Dimethylmorpholin-2-yl)methyl)methanesulfonamide is a chemical compound with a unique structure that includes a morpholine ring substituted with dimethyl groups and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((6,6-Dimethylmorpholin-2-yl)methyl)methanesulfonamide typically involves the reaction of (S)-(6,6-Dimethylmorpholin-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((6,6-Dimethylmorpholin-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine.
Scientific Research Applications
(S)-N-((6,6-Dimethylmorpholin-2-yl)methyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-((6,6-Dimethylmorpholin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-(6,6-Dimethylmorpholin-2-yl)methanol
- (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Uniqueness
(S)-N-((6,6-Dimethylmorpholin-2-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H18N2O3S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-[[(2S)-6,6-dimethylmorpholin-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-8(2)6-9-4-7(13-8)5-10-14(3,11)12/h7,9-10H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
REGXJYPOWKETIZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1(CNC[C@H](O1)CNS(=O)(=O)C)C |
Canonical SMILES |
CC1(CNCC(O1)CNS(=O)(=O)C)C |
Origin of Product |
United States |
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